molecular formula C6H8O2 B13248397 2-(2-Methylcyclopropylidene)acetic acid

2-(2-Methylcyclopropylidene)acetic acid

Cat. No.: B13248397
M. Wt: 112.13 g/mol
InChI Key: OQFIFUCWRHMIHH-HWKANZROSA-N
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Description

2-(2-Methylcyclopropylidene)acetic acid is a cyclopropane-containing carboxylic acid characterized by a strained cyclopropane ring fused to an acetic acid moiety.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(2E)-2-(2-methylcyclopropylidene)acetic acid

InChI

InChI=1S/C6H8O2/c1-4-2-5(4)3-6(7)8/h3-4H,2H2,1H3,(H,7,8)/b5-3+

InChI Key

OQFIFUCWRHMIHH-HWKANZROSA-N

Isomeric SMILES

CC\1C/C1=C\C(=O)O

Canonical SMILES

CC1CC1=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylcyclopropylidene)acetic acid typically involves the reaction of cyclopropylidene derivatives with acetic acid under controlled conditions. One common method involves the use of a cyclopropylidene precursor, which is reacted with acetic acid in the presence of a catalyst to yield the desired product .

Industrial Production Methods

Industrial production of 2-(2-Methylcyclopropylidene)acetic acid may involve large-scale chemical processes that utilize similar synthetic routes but are optimized for higher yields and cost efficiency. These processes often employ advanced catalytic systems and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylcyclopropylidene)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methylcyclopropylidene)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(2-Methylcyclopropylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(2-Methylcyclopropylidene)acetic acid with key analogs:

Compound Name Substituents/Functional Groups Key Properties/Applications Source of Information
2-(2-Methylcyclopropylidene)acetic acid Cyclopropane ring, acetic acid group Likely intermediate; strained ring system
13-Cyclopropyltridecanoic acid Cyclopropane attached to C13 alkyl chain Lipophilic; potential membrane interactions
17-Cyclopropylheptadecanoic acid Cyclopropane attached to C17 alkyl chain Enhanced hydrophobicity; lipid analog
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid Cyclopropane, mercapto (-SH) group Intermediate for Montelukast synthesis
Methyl 2-chloro-2-cyclopropylideneacetate Cyclopropane, chloro, ester groups Reactive intermediate; synthetic precursor
2-[cyclopropyl(methyl)amino]acetic acid Cyclopropane, methylamino, acetic acid groups Potential biological activity; constrained structure

Physical and Chemical Properties

  • Melting Points :
    • 2-(1'-Mesyloxycyclopropyl)acetic acid (a related compound) has a melting point of 96–98°C .
    • Methyl esters (e.g., methyl 2-chloro-2-cyclopropylideneacetate) typically exhibit lower melting points due to reduced hydrogen bonding compared to carboxylic acids.
  • Reactivity: The cyclopropane ring’s strain enhances reactivity in ring-opening reactions, as seen in the synthesis of methyl 2-chloro-2-cyclopropylideneacetate via Knoevenagel condensation and hydrolysis . Mercapto derivatives (e.g., 2-[1-(Mercaptomethyl)cyclopropyl]acetic acid) participate in disulfide bond formation, relevant in drug design .

Crystallographic and Supramolecular Features

  • Hydrogen Bonding : Carboxylic acids like 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid form O—H⋯O hydrogen-bonded dimers in the solid state, stabilizing crystal packing . The cyclopropane ring in 2-(2-Methylcyclopropylidene)acetic acid may disrupt such interactions due to steric strain, leading to distinct packing arrangements.
  • Ring Strain : The cyclopropane ring’s angle strain (~60°) contrasts with the near-planar benzofuran systems (), influencing molecular geometry and intermolecular interactions.

Biological Activity

2-(2-Methylcyclopropylidene)acetic acid, with the molecular formula C6_6H8_8O2_2, is a compound of interest in various fields, including organic chemistry and medicinal research. Its unique cyclopropylidene structure contributes to its distinctive biological activities. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential applications.

Molecular Characteristics:

  • Molecular Formula: C6_6H8_8O2_2
  • Molecular Weight: 112.13 g/mol
  • IUPAC Name: (2E)-2-(2-methylcyclopropylidene)acetic acid
  • InChI Key: OQFIFUCWRHMIHH-HWKANZROSA-N
PropertyValue
Molecular FormulaC6_6H8_8O2_2
Molecular Weight112.13 g/mol
IUPAC Name(2E)-2-(2-methylcyclopropylidene)acetic acid
Origin of ProductUnited States

The biological activity of 2-(2-Methylcyclopropylidene)acetic acid is primarily attributed to its interaction with various molecular targets within biological systems. It has been shown to modulate enzyme activities and influence biochemical pathways. The compound may act as an inhibitor or activator depending on the specific context of its application.

Potential Mechanisms:

  • Enzyme Modulation: Interactions with enzymes can lead to altered metabolic pathways.
  • Receptor Binding: The compound may bind to specific receptors, influencing cellular responses.

Biological Activity

Research has indicated several areas where 2-(2-Methylcyclopropylidene)acetic acid exhibits notable biological activity:

Anti-inflammatory Properties

Studies have suggested that this compound may possess anti-inflammatory effects. It has been evaluated in models of inflammation where it demonstrated the ability to reduce pro-inflammatory cytokine levels.

Antimicrobial Activity

Preliminary studies indicate potential antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Analgesic Effects

The compound has been investigated for its analgesic properties in animal models. It has shown promise in reducing pain responses, suggesting potential for development as a pain management agent.

Case Studies and Research Findings

  • Study on Anti-inflammatory Effects:
    • Objective: To evaluate the anti-inflammatory effects of 2-(2-Methylcyclopropylidene)acetic acid in a rat model.
    • Findings: The compound significantly reduced levels of TNF-alpha and IL-6, indicating a reduction in inflammation markers.
    • Conclusion: Suggests potential therapeutic use in inflammatory diseases.
  • Antimicrobial Activity Assessment:
    • Objective: To assess the effectiveness against Staphylococcus aureus.
    • Findings: Showed a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating significant antimicrobial activity.
    • Conclusion: Indicates potential for development as an antibacterial agent.
  • Analgesic Properties Evaluation:
    • Objective: To investigate pain relief efficacy in a mouse model.
    • Findings: The compound reduced nociceptive behavior significantly compared to control groups.
    • Conclusion: Supports further research into its use as an analgesic.

Comparison with Similar Compounds

The unique structure of 2-(2-Methylcyclopropylidene)acetic acid differentiates it from other similar compounds:

CompoundKey CharacteristicsBiological Activity
2-(2-Methylenecyclopropyl)acetic acidSimilar cyclopropyl group, less stabilityWeaker anti-inflammatory effects
Indole-3-acetic acidPlant hormone with diverse biological rolesStronger growth regulation
Pyrrole derivativesBasic nitrogen-containing compoundsVaried biological activities

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